molecular formula C13H19NO2 B3757702 N-(methylethyl)-4-phenoxybutanamide

N-(methylethyl)-4-phenoxybutanamide

Cat. No.: B3757702
M. Wt: 221.29 g/mol
InChI Key: TXPDKXIWLBBXLZ-UHFFFAOYSA-N
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Description

N-(methylethyl)-4-phenoxybutanamide is a synthetic amide compound characterized by a phenoxybutanamide backbone with a methylethyl (isopropyl) group attached to the amide nitrogen. Its molecular formula is C₁₃H₁₉NO₂, and its molecular weight is 221.30 g/mol. Structurally, it combines a lipophilic phenoxy moiety with a flexible butanamide chain and a branched alkyl substituent, which may influence its solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

4-phenoxy-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11(2)14-13(15)9-6-10-16-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPDKXIWLBBXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(methylethyl)-4-phenoxybutanamide typically involves the reaction of 4-phenoxybutanoic acid with an appropriate amine, such as N-(methylethyl)amine. The reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and may require mild heating to complete the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: N-(methylethyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: N-(methylethyl)-4-phenoxybutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of amides with biological macromolecules. It may serve as a model compound for investigating enzyme-substrate interactions.

Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(methylethyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Alkyl vs. Aryl Groups: The methylethyl group in the target compound contrasts with aryl substituents (e.g., methoxyphenyl, benzothiazolyl) in analogs. Halogenated Derivatives: Chlorine and bromine substituents (e.g., in and ) enhance molecular weight and may improve metabolic stability or binding affinity in drug design . Polar Functional Groups: The aminomethyl group in N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide introduces hydrogen-bonding capability, which could enhance solubility or target specificity .

The phenoxybutanamide backbone is conserved across analogs, suggesting shared synthetic routes or pharmacophore features.

Applications: While direct applications of this compound are undocumented, analogs are used in R&D (e.g., aminomethylphenyl derivative in ) or as reference materials (e.g., methoxyphenyl variant in ) .

Research Findings and Implications

  • Synthesis: Amide bond formation, as described in for a related compound, could be adapted for synthesizing this compound using isopropylamine and 4-phenoxybutanoyl chloride .
  • Physicochemical Properties: The methylethyl group may reduce water solubility compared to methoxyphenyl analogs but improve lipid bilayer penetration. Collision cross-section data (e.g., for N-(4-methoxyphenyl)-4-phenoxybutanamide in ) could inform computational modeling of the target compound’s conformational flexibility .
  • Pharmacological Potential: Structural analogs with aryl or heterocyclic groups () suggest possible activity in central nervous system or anti-inflammatory pathways, though further studies are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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